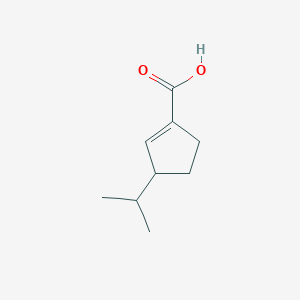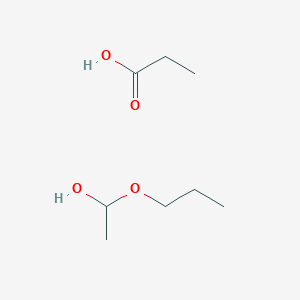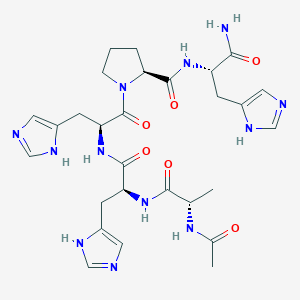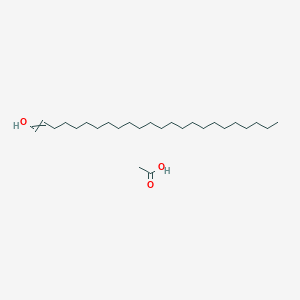![molecular formula C18H15F3N4O B14220097 Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]- CAS No. 821783-83-9](/img/structure/B14220097.png)
Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]- is a complex organic compound that belongs to the class of heterocyclic amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]- typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides, which are then treated with amines to form pyrazine-2-carboxamides .
Industrial Production Methods
Industrial production methods for this compound often utilize parallel solid-phase synthesis and photocatalytic synthesis due to their efficiency and scalability . These methods allow for the production of large quantities of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, triethylamine, and 4-dimethylaminopyridine . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various pyrazine-2-carboxamides and their derivatives, which exhibit significant biological activities .
Scientific Research Applications
Chemistry
In chemistry, Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]- is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential antimicrobial, antiviral, and antifungal properties. Its ability to interact with biological molecules makes it a valuable tool for studying cellular processes and developing new therapeutic agents .
Medicine
In medicine, Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]- is investigated for its potential use as an antitubercular agent. Its derivatives have shown promising activity against Mycobacterium tuberculosis, making it a candidate for further drug development .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound diffuses into cells and is converted to its active form, pyrazinoic acid, by the enzyme pyrazinamidase . Pyrazinoic acid then interferes with fatty acid synthase, disrupting the synthesis of new fatty acids required for cell growth and replication . This leads to the inhibition of bacterial growth and the eventual death of the cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazine derivatives such as pyrazinamide, pyridazine, and pyridazinone . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness
Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]- is unique due to its trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and bioactivity, making it a valuable compound for various applications .
Conclusion
Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]- is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable tool for scientific research and industrial applications. Further studies are needed to fully explore its potential and develop new applications for this compound.
Properties
CAS No. |
821783-83-9 |
|---|---|
Molecular Formula |
C18H15F3N4O |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
N-(2-pyridin-4-ylethyl)-5-[3-(trifluoromethoxy)phenyl]pyrazin-2-amine |
InChI |
InChI=1S/C18H15F3N4O/c19-18(20,21)26-15-3-1-2-14(10-15)16-11-25-17(12-24-16)23-9-6-13-4-7-22-8-5-13/h1-5,7-8,10-12H,6,9H2,(H,23,25) |
InChI Key |
WEXILEUTEVKWOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(C=N2)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14220025.png)
![Ethyl [2-(4-chlorophenyl)-1H-indol-3-yl]acetate](/img/structure/B14220041.png)
![N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14220051.png)

![1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14220058.png)

![15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate](/img/structure/B14220070.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B14220077.png)


![2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14220093.png)
![Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14220098.png)
![1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one](/img/structure/B14220100.png)

